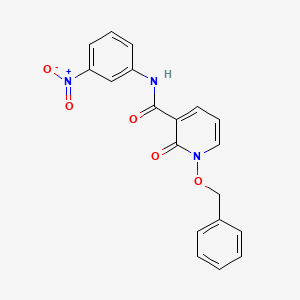

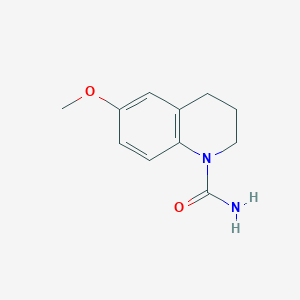

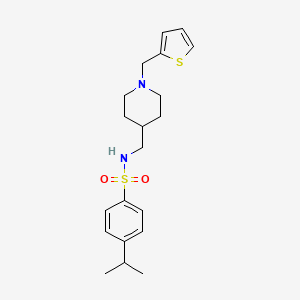

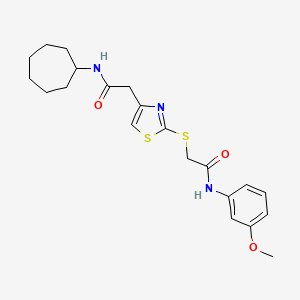

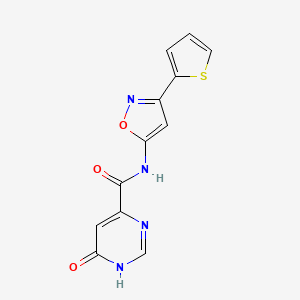

6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Activity

Compounds related to 6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against various strains like Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. This activity was found to be higher than some reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).

Enzyme Inhibition

Isoxazole derivatives, which are structurally related to the compound , have shown promising results in inhibiting the enzyme dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis. This inhibition has implications in conditions like rheumatoid arthritis and as immunosuppressive agents (Knecht & Löffler, 1998).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and thiazolopyrimidine derivatives, which are structurally similar, have been synthesized and identified as effective anti-inflammatory and analgesic agents. Certain compounds in this category have shown high COX-2 inhibition, analgesic activity, and anti-inflammatory properties, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, including pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activity, highlighting their potential in drug development (Sayed et al., 2006).

Structural Modifications and Supramolecular Aggregation

Structural modifications in thiazolo[3, 2-a]pyrimidines, which share a similar structural motif with the compound , lead to changes in supramolecular aggregation. These modifications provide insights into their conformational features and impact on intermolecular interactions, critical in the design of new pharmaceuticals (Nagarajaiah & Begum, 2014).

properties

IUPAC Name |

6-oxo-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3S/c17-10-4-8(13-6-14-10)12(18)15-11-5-7(16-19-11)9-2-1-3-20-9/h1-6H,(H,15,18)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZAAPPFHFOABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)